

"2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

Cat. No.: B132949

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Implied History of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**, a key intermediate in modern medicinal chemistry. As a formal discovery and historical account of this specific molecule is not prevalent in scientific literature, this guide constructs its history through the lens of its synthetic precursors and the chemical innovations that enabled its creation. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's synthesis, properties, and applications.

Introduction and Strategic Importance

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone (CAS No. 141134-24-9) is an α -brominated ketone of significant interest in the synthesis of complex organic molecules.^[1] Its structure, featuring a difluoromethoxy group and a reactive bromoacetyl moiety, makes it a valuable building block for introducing these functionalities into larger molecules, particularly in the development of novel pharmaceuticals and agrochemicals.^[2]

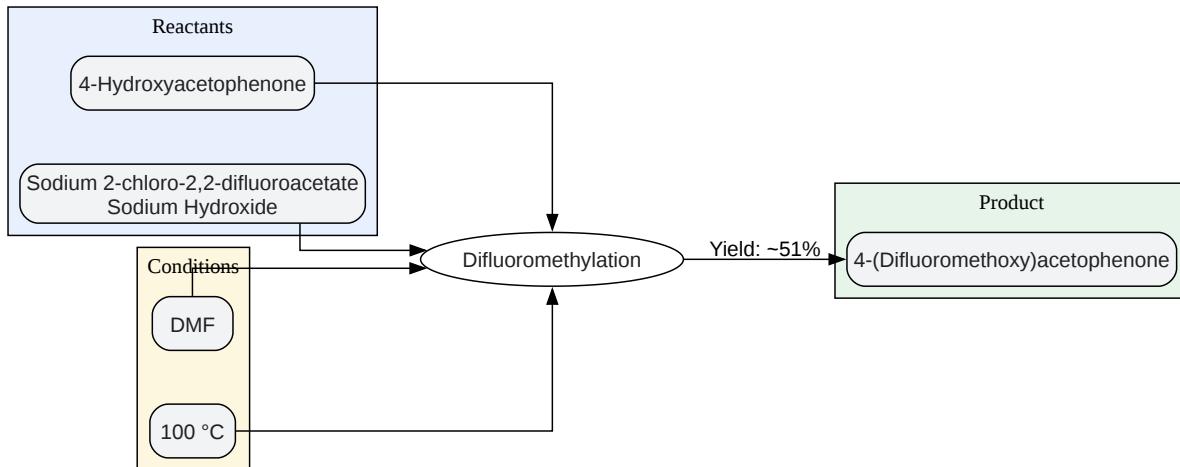
The difluoromethoxy group is a bioisostere of hydroxyl and methoxy groups, offering a unique combination of lipophilicity and metabolic stability, which can enhance the pharmacokinetic

properties of a drug candidate. The α -bromo ketone functionality, on the other hand, is a versatile electrophilic handle for a wide range of chemical transformations, including nucleophilic substitutions and the formation of heterocyclic rings.

The Genesis of a Key Intermediate: The Precursor's Story

The history of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** is intrinsically linked to its immediate precursor, 4-(difluoromethoxy)acetophenone (CAS No. 83882-67-1). The development of methods to synthesize this precursor was the necessary first step towards the creation of the title compound.

Synthesis of 4-(Difluoromethoxy)acetophenone


The most common and industrially relevant method for the synthesis of 4-(difluoromethoxy)acetophenone involves the difluoromethylation of 4-hydroxyacetophenone. A widely used method employs sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent in the presence of a base.[3]

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)acetophenone[3]

- Materials:
 - 4-hydroxyacetophenone
 - N,N-dimethylformamide (DMF)
 - Sodium 2-chloro-2,2-difluoroacetate
 - Sodium hydroxide (NaOH)
 - Ethyl acetate (EtOAc)
 - Anhydrous sodium sulfate (Na₂SO₄)
 - Silica gel for column chromatography
 - Hexane

- Procedure:

- To a stirred solution of 4-hydroxyacetophenone (5.0 g, 36.76 mmol) in N,N-dimethylformamide (DMF, 50 mL), add sodium 2-chloro-2,2-difluoroacetate (6.2 g, 40.44 mmol) followed by sodium hydroxide (NaOH, 1.76 g, 44.11 mmol).
- Heat the reaction mixture to 100 °C and stir for 14 hours.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute with cold water.
- Extract the product with ethyl acetate (EtOAc).
- Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a 20-30% ethyl acetate/hexane solvent mixture to afford 1-(4-difluoromethoxyphenyl)ethanone as a colorless liquid.

[Click to download full resolution via product page](#)

Caption: Synthesis of the precursor, 4-(difluoromethoxy)acetophenone.

The Advent of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone through α -Bromination

With a reliable source of 4-(difluoromethoxy)acetophenone, the synthesis of the title compound becomes a straightforward, yet crucial, transformation: the selective bromination of the α -carbon of the ketone. This reaction is a cornerstone of organic synthesis, with various methods developed over the years.

Mechanistic Insights into α -Bromination

The α -bromination of ketones can proceed under either acidic or basic conditions, typically via an enol or enolate intermediate. Acid-catalyzed bromination is often preferred for its selectivity.

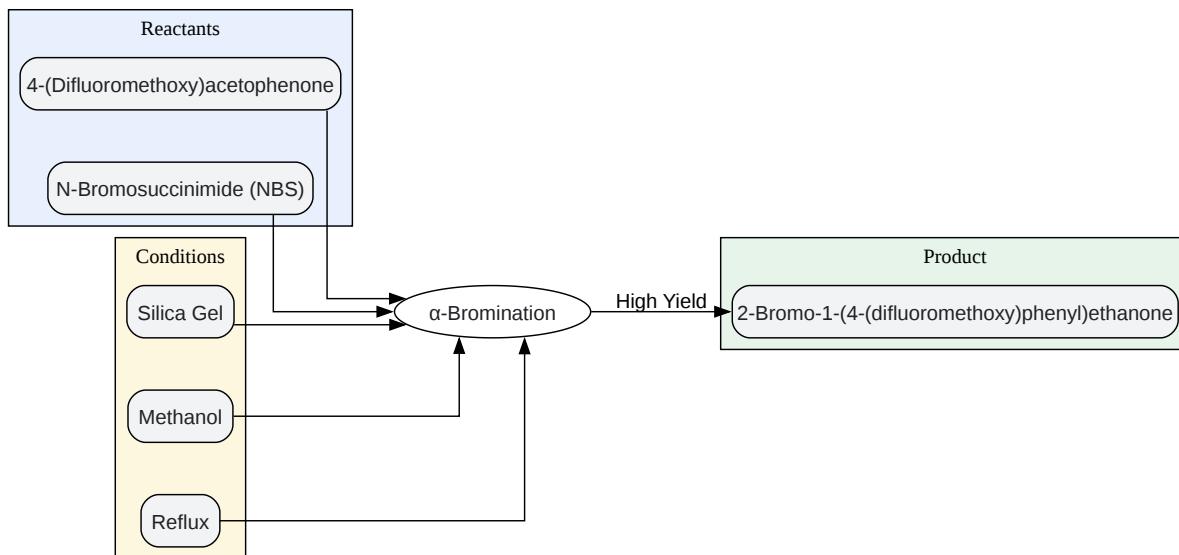
The reaction is initiated by the protonation of the carbonyl oxygen, followed by deprotonation at the α -carbon to form the enol. The electron-rich double bond of the enol then attacks a bromine source.

Common Brominating Agents

Several reagents are effective for the α -bromination of acetophenones:

- Elemental Bromine (Br_2): The classic reagent, often used with a catalyst like acetic acid.
- N-Bromosuccinimide (NBS): A solid, easy-to-handle source of electrophilic bromine, often used with a radical initiator or an acid catalyst. It is considered a milder and more selective brominating agent.^{[4][5]}
- Cupric Bromide (CuBr_2): A solid reagent that can effect bromination, often in refluxing solvent.
- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid source of bromine.^[6]

Plausible Synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone


The following protocol describes a plausible and efficient synthesis of the title compound using N-bromosuccinimide, a method known for its high yields and selectivity.^[4]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

- Materials:
 - 4-(difluoromethoxy)acetophenone
 - N-Bromosuccinimide (NBS)
 - Silica gel (catalyst)
 - Methanol
 - Ethyl acetate

- Procedure:

- In a round-bottom flask, dissolve 4-(difluoromethoxy)acetophenone (10 mmol) in methanol (10 mL).
- Add N-bromosuccinimide (12 mmol) and a catalytic amount of silica gel (10% w/w).[4]
- Reflux the reaction mixture, monitoring its progress by TLC. The reaction is typically complete within a short period (5-20 minutes).[4]
- Upon completion, cool the reaction mixture and filter to remove the silica gel.
- Concentrate the filtrate under vacuum to remove the methanol.
- The residue can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of the target compound via α -bromination.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** is provided below.

Property	Value	Source
CAS Number	141134-24-9	[1]
Molecular Formula	C ₉ H ₇ BrF ₂ O ₂	[1]
Molecular Weight	265.05 g/mol	
Melting Point	63-65 °C	
Physical Form	Solid	
InChI Key	JMUKUVDYZQDUSP- UHFFFAOYSA-N	

Application History in Drug Discovery and Development

While a specific "discovery" of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** is not documented, its existence is justified by its utility as a synthetic intermediate. α -Bromoacetophenones are widely used in the synthesis of a variety of biologically active compounds. For instance, related structures are key intermediates in the synthesis of bronchodilators like Salmeterol.^[7] The introduction of the difluoromethoxy group is a modern strategy in medicinal chemistry to enhance drug-like properties. A 2021 study on CFTR correctors highlighted that the difluoromethoxy group can provide an optimal balance of low Log D, high potency, and low clearance.^[8]

The likely first syntheses of this compound would have occurred in the laboratories of pharmaceutical or agrochemical companies during the development of new chemical entities, where it would have been one of many intermediates created to explore structure-activity relationships. Its history is therefore one of quiet utility in the engine room of drug discovery.

Conclusion

The history of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** is not one of a celebrated discovery, but rather of the logical and methodical advancement of synthetic chemistry. Its creation is a direct consequence of the development of reliable methods for the synthesis of its precursor, 4-(difluoromethoxy)acetophenone, and the establishment of efficient α -bromination

protocols. This compound stands as a testament to the importance of key chemical building blocks in the ongoing quest for novel and improved therapeutics. Its value lies in its ability to efficiently introduce the desirable difluoromethoxy and reactive bromoacetyl moieties, making it a valuable tool in the arsenal of the medicinal chemist.

References

- Google Patents. CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
- Silica gel catalyzed α -bromination of ketones using N-bromosuccinimide. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. [\[Link\]](#)
- ACS Publications. Discovery of 4-[(2R,4R)-4-((1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [\[Link\]](#)
- Appchem. **2-BroMo-1-(4-(difluoroMethoxy)phenyl)ethanone** | 141134-24-9. [\[Link\]](#)
- RSC Publishing.
- ResearchGate. Efficient and Selective α -Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. appchemical.com [appchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. **4-(DIFLUOROMETHOXY)ACETOPHENONE** | 83882-67-1 [chemicalbook.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. ["2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132949#2-bromo-1-4-difluoromethoxy-phenyl-ethanone-discovery-and-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com